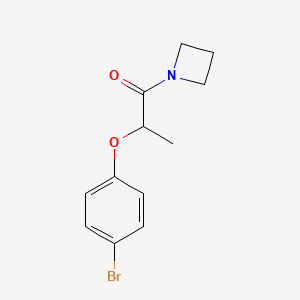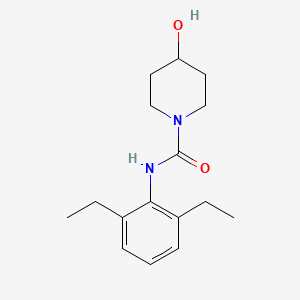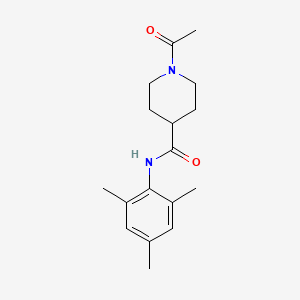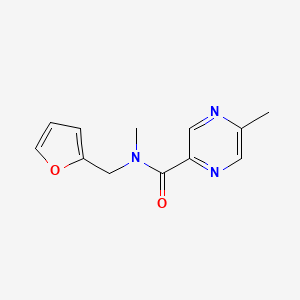
1-(Azetidin-1-yl)-2-(4-bromophenoxy)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-1-yl)-2-(4-bromophenoxy)propan-1-one, also known as 4'-Bromo-α-pyrrolidinopropiophenone (4'-Br-α-PVP), is a synthetic cathinone that belongs to the class of designer drugs known as "bath salts". It is a potent psychostimulant that has gained popularity in recent years among recreational drug users due to its euphoric and hallucinogenic effects. However, its use is associated with serious health risks and has been banned in many countries.
Mécanisme D'action
Like other cathinones, 4'-Br-α-PVP acts as a potent dopamine reuptake inhibitor, leading to an increase in extracellular dopamine levels in the brain. This increase in dopamine signaling is thought to underlie the drug's euphoric and reinforcing effects. Additionally, 4'-Br-α-PVP has been shown to interact with other neurotransmitter systems, including serotonin and norepinephrine, which may contribute to its overall pharmacological profile.
Biochemical and Physiological Effects
The acute effects of 4'-Br-α-PVP include increased heart rate, blood pressure, and body temperature, as well as a range of subjective effects such as euphoria, stimulation, and hallucinations. Chronic use of the drug has been associated with a range of adverse health effects, including cardiovascular and renal toxicity, as well as psychiatric disorders such as anxiety, depression, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4'-Br-α-PVP in laboratory experiments is its high potency and selectivity for dopamine reuptake inhibition, which allows for precise manipulation of dopamine signaling in animal models. However, its use is limited by its potential for abuse and the ethical concerns associated with using a drug of abuse in animal research.
Orientations Futures
Future research on 4'-Br-α-PVP should focus on developing a better understanding of its pharmacological and toxicological properties, as well as its potential as a therapeutic agent for the treatment of drug addiction and other psychiatric disorders. Additionally, studies should investigate the potential for developing new analogs of the drug with improved selectivity and reduced toxicity.
Méthodes De Synthèse
The synthesis of 4'-Br-α-PVP involves the reaction of 4-bromobenzyl cyanide with 2-bromo-1-phenylpropan-1-one in the presence of a base such as potassium carbonate. The resulting intermediate is then cyclized using sodium hydride and acetic anhydride to form the final product.
Applications De Recherche Scientifique
4'-Br-α-PVP has been the subject of several scientific studies due to its potential as a research tool for investigating the mechanisms of action of psychostimulants. It has been used in animal models to study the effects of cathinones on behavior, cognition, and neurochemistry. Its use in these studies has provided valuable insights into the neurobiological mechanisms underlying drug addiction and has helped to identify potential targets for the development of new treatments.
Propriétés
IUPAC Name |
1-(azetidin-1-yl)-2-(4-bromophenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9(12(15)14-7-2-8-14)16-11-5-3-10(13)4-6-11/h3-6,9H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSLRGHFJWNKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC1)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-bromophenoxy)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7513404.png)
![2-[(3-acetylphenyl)carbamoylamino]-N-ethylacetamide](/img/structure/B7513411.png)





![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B7513446.png)

![N-(cyclopropylmethyl)-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7513464.png)


![3-(2,6-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513479.png)